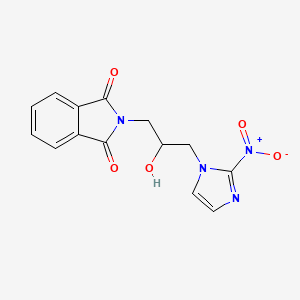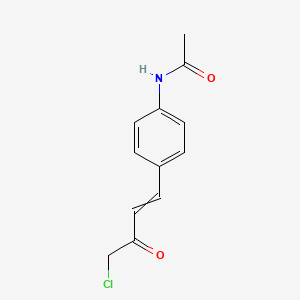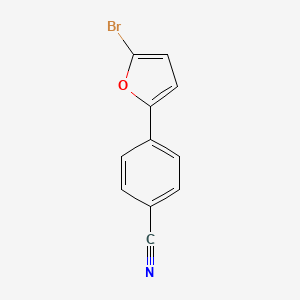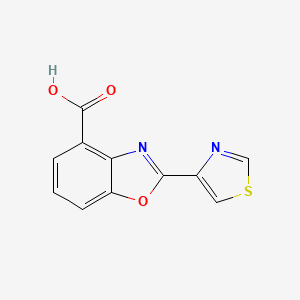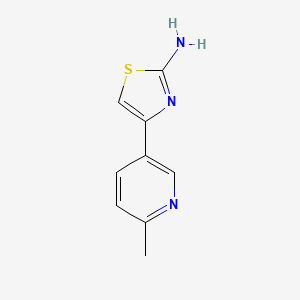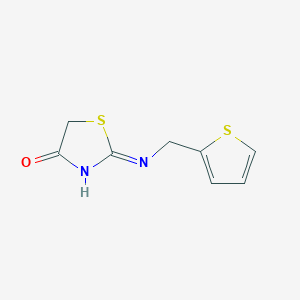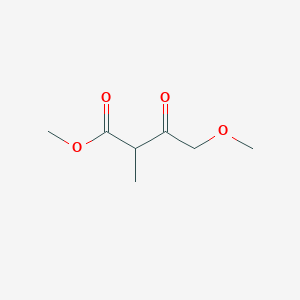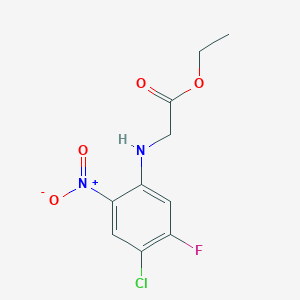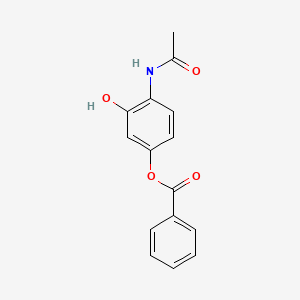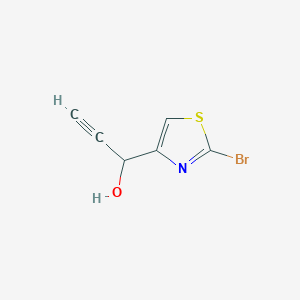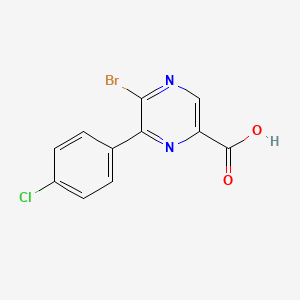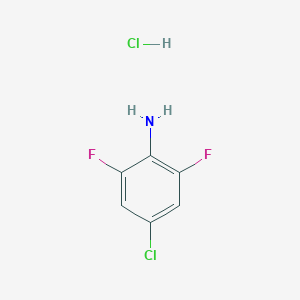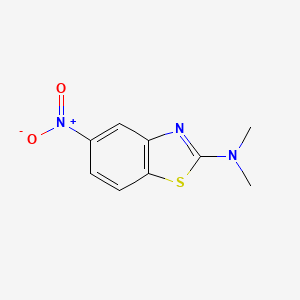
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine
Overview
Description
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 5-nitro-2-aminobenzothiazole. This intermediate can then be further reacted with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Condensation: Acidic or basic catalysts in the presence of aldehydes or ketones.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-5-amino-1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are associated with neurodegenerative diseases. It achieves this by binding to the proteins and preventing their misfolding and aggregation .
Comparison with Similar Compounds
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
5-nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethyl groups.
2-arylbenzothiazoles: Differ in the substitution pattern at the 2nd position.
Benzothiazole-based urea and thiourea derivatives: Differ in the functional groups attached to the benzothiazole ring.
Uniqueness: The presence of both the nitro group and the dimethyl groups in this compound imparts unique chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-11(2)9-10-7-5-6(12(13)14)3-4-8(7)15-9/h3-5H,1-2H3 |
InChI Key |
AEMOECHQKXYBMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
